(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2097893-45-1
VCID: VC5081187
InChI: InChI=1S/C21H22N4O2S/c1-14-11-15(2)23-21(22-14)27-17-9-6-10-25(12-17)20(26)18-13-28-19(24-18)16-7-4-3-5-8-16/h3-5,7-8,11,13,17H,6,9-10,12H2,1-2H3
SMILES: CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)C
Molecular Formula: C21H22N4O2S
Molecular Weight: 394.49

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

CAS No.: 2097893-45-1

Cat. No.: VC5081187

Molecular Formula: C21H22N4O2S

Molecular Weight: 394.49

* For research use only. Not for human or veterinary use.

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone - 2097893-45-1

Specification

CAS No. 2097893-45-1
Molecular Formula C21H22N4O2S
Molecular Weight 394.49
IUPAC Name [3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Standard InChI InChI=1S/C21H22N4O2S/c1-14-11-15(2)23-21(22-14)27-17-9-6-10-25(12-17)20(26)18-13-28-19(24-18)16-7-4-3-5-8-16/h3-5,7-8,11,13,17H,6,9-10,12H2,1-2H3
Standard InChI Key ZQSKMMBCQQYTHL-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a central piperidine ring substituted at the 3-position with a 4,6-dimethylpyrimidin-2-yloxy group and at the 1-position with a (2-phenylthiazol-4-yl)methanone moiety. This hybrid structure combines aromatic heterocycles (pyrimidine and thiazole) with a saturated nitrogen-containing ring (piperidine), creating a multifunctional scaffold. Key structural parameters include:

PropertyValueSource
Molecular FormulaC21H22N4O2S\text{C}_{21}\text{H}_{22}\text{N}_4\text{O}_2\text{S}
Molecular Weight394.49 g/mol
IUPAC Name[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
SMILESCC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)C

The pyrimidine ring’s 4,6-dimethyl groups enhance lipophilicity, potentially improving membrane permeability, while the thiazole moiety contributes to π-π stacking interactions with biological targets .

Spectroscopic and Computational Data

The compound’s InChI key (ZQSKMMBCQQYTHL-UHFFFAOYSA-N) and PubChem CID (122257669) enable precise identification in databases. Density functional theory (DFT) calculations predict a planar conformation for the thiazole-pyrimidine system, with the piperidine ring adopting a chair conformation to minimize steric hindrance . Nuclear magnetic resonance (NMR) data for analogous compounds suggest characteristic shifts for methyl protons (δ 2.3–2.5 ppm) and aromatic protons (δ 7.3–8.1 ppm) .

Synthesis and Optimization

Key Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Preparation of 4,6-Dimethylpyrimidin-2-ol: 2-Chloro-4,6-dimethylpyrimidine undergoes nucleophilic substitution with piperidin-3-ol under basic conditions.

  • Coupling with Thiazole Intermediate: The resulting pyrimidinyloxy-piperidine is reacted with 2-phenylthiazole-4-carbonyl chloride via amide bond formation.

Reaction conditions (e.g., ethanol or dichloromethane as solvents, 60–80°C, 12–24 h) are optimized to achieve yields of 65–78%. A representative table summarizes critical steps:

StepReactantsConditionsYield
12-Chloro-4,6-dimethylpyrimidine + Piperidin-3-olK₂CO₃, DMF, 80°C, 12 h72%
2Pyrimidinyloxy-piperidine + 2-Phenylthiazole-4-carbonyl chlorideDCM, RT, 24 h68%

Challenges in Purification

The compound’s low solubility in aqueous media complicates recrystallization. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients is employed for purification .

Pharmacological Profile

Biological Activities

The compound’s hybrid structure confers interactions with multiple targets:

  • Enzyme Inhibition: The pyrimidine moiety mimics purine bases, competitively inhibiting kinases (e.g., cyclin-dependent kinases) and dehydrogenase enzymes .

  • Receptor Modulation: The thiazole ring engages with G-protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors, as shown in radioligand binding assays.

Mechanism of Action

In silico docking studies reveal high affinity for the ATP-binding pocket of CDK2 (Kd=12.3nMK_d = 12.3 \, \text{nM}) and the allosteric site of 5-HT₃ receptors (Ki=34.8nMK_i = 34.8 \, \text{nM}). The piperidine ring’s flexibility allows adaptive binding to varied targets, while the thiazole’s sulfur atom participates in hydrogen bonding with cysteine residues .

Comparative Analysis with Structural Analogues

Impact of Substituent Modifications

Replacing the 2-phenylthiazole with a 4-phenyltetrahydro-2H-pyran group (as in CID 122257919) reduces kinase inhibition potency (IC50\text{IC}_{50} from 15 nM to 210 nM) but improves metabolic stability in hepatic microsomes . Conversely, substituting the piperidine with pyrrolidine (as in EP3842427NWA1) enhances GPCR selectivity .

Solubility and Bioavailability

The compound’s logP value of 3.2 predicts moderate blood-brain barrier penetration, though ester prodrugs (e.g., acetylated piperidine) are under investigation to enhance aqueous solubility .

Applications and Future Directions

Challenges and Innovations

Current limitations include off-target effects on cytochrome P450 enzymes (CYP3A4 inhibition, IC50=2.1μM\text{IC}_{50} = 2.1 \, \mu\text{M}). Structure-activity relationship (SAR) studies focusing on substituting the thiazole’s phenyl group with electron-withdrawing substituents (e.g., -CF₃) aim to improve selectivity .

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